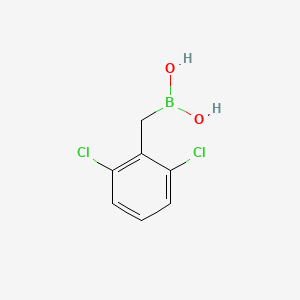

(2,6-Dichlorobenzyl)boronic acid

Description

BenchChem offers high-quality (2,6-Dichlorobenzyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichlorobenzyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichlorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYUBQONLNWTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=C(C=CC=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674546 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-39-4 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Benzylboronic Acids

An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged with (2,6-Dichlorobenzyl)boronic acid (CAS No. 1072946-39-4). The content herein moves beyond a simple recitation of facts, offering insights into the causality behind synthetic choices and the practical application of this versatile reagent in modern organic synthesis and drug discovery.

Boronic acids and their derivatives are foundational pillars in contemporary organic chemistry, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] While arylboronic acids have been extensively studied, their benzylic counterparts, such as (2,6-Dichlorobenzyl)boronic acid, offer a unique gateway to C(sp²)-C(sp³) linkages, introducing a flexible, non-planar methylene spacer that is of profound interest in medicinal chemistry for scaffold hopping and exploring new intellectual property space.

The specific substitution pattern of (2,6-Dichlorobenzyl)boronic acid is not trivial. The ortho, ortho-dichloro substitution provides significant steric hindrance around the benzylic carbon. This steric shield can influence reaction kinetics and selectivity in coupling reactions, a feature that can be strategically exploited to control outcomes in complex syntheses. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring, impacting both reactivity and the physicochemical properties of downstream products. This guide will dissect the synthesis, properties, and critical applications of this specific reagent, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical and Structural Characteristics

(2,6-Dichlorobenzyl)boronic acid is a white to off-white solid at room temperature. Like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, a boroxine, particularly in the solid state or under dehydrating conditions.[3] This equilibrium is important to consider, as it can affect solubility and reactivity. Rehydration to the monomeric acid form typically occurs readily in the presence of water or protic solvents.

| Property | Value | Source(s) |

| CAS Number | 1072946-39-4 | [4][5][6] |

| Molecular Formula | C₇H₇BCl₂O₂ | [4][7][8] |

| Molecular Weight | 204.85 g/mol | [4][6] |

| MDL Number | MFCD11053805 | [4] |

Spectroscopic Signature: While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features:

-

¹H NMR: Expect a singlet for the benzylic protons (-CH₂-) and a multiplet system for the three aromatic protons, characteristic of a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: Signals for the benzylic carbon, the boron-bound aromatic carbon, the two chlorine-bound carbons, and the remaining aromatic carbons would be observed. Data from the analogous 2,6-dichlorobenzyl alcohol can provide a reference for expected chemical shifts of the substituted ring.[9][10]

-

¹¹B NMR: A broad singlet is expected, with a chemical shift that is highly sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral) and the pH of the medium.[11]

Synthesis Methodologies: A Practical Perspective

The synthesis of benzylboronic acids can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, functional group tolerance, and scalability requirements.

Pathway 1: Grignard Reagent Formation and Borylation

This classic and robust method involves the reaction of a benzyl halide with magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate ester.[12] This pathway is advantageous due to the low cost of the reagents and its straightforward execution.

The causality here is clear: the highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic boron atom of the borate ester. A critical consideration is the need for strictly anhydrous conditions to prevent the quenching of the Grignard reagent by protic contaminants.

Caption: Grignard-based synthesis workflow.

Experimental Protocol: Grignard Synthesis

-

System Validation: This protocol is self-validating. The successful formation of the Grignard reagent can be qualitatively confirmed by a color change and exotherm. The final product is validated by standard analytical techniques (NMR, LC-MS) against a reference standard or expected spectral data.

-

Materials:

-

2,6-Dichlorobenzyl chloride (1.0 eq)

-

Magnesium turnings (1.2 eq), activated

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

Hydrochloric acid (2M aqueous solution)

-

Iodine crystal (catalytic)

-

-

Procedure:

-

Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium turnings and a single crystal of iodine.

-

Grignard Initiation: Add a small portion of a solution of 2,6-dichlorobenzyl chloride in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation.

-

Grignard Formation: Once initiated, add the remaining 2,6-dichlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. The choice of low temperature is critical to prevent over-addition and side reactions.

-

Quench and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench by adding 2M HCl. This step hydrolyzes the borate ester to the desired boronic acid.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

-

Pathway 2: Palladium-Catalyzed Miyaura Borylation

For substrates where Grignard formation is problematic (e.g., due to incompatible functional groups), the Miyaura borylation offers a powerful alternative.[13] This reaction couples an organic halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), under palladium catalysis. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired, though it is often used directly in subsequent coupling reactions.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for (2,6-Dichlorobenzyl)boronic acid is the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthesis for constructing C-C bonds.[15] The reaction couples the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst (ligand), base, and solvent is crucial and interdependent. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

System Validation: This protocol's success is validated by the consumption of starting materials and the formation of the desired coupled product, monitored by TLC or LC-MS. The identity and purity of the final product are confirmed by NMR and mass spectrometry.

-

Materials:

-

(2,6-Dichlorobenzyl)boronic acid (1.2 eq)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Toluene/Water (10:1 v/v)

-

-

Procedure:

-

Reactor Setup: To a reaction vial, add the aryl bromide, (2,6-Dichlorobenzyl)boronic acid, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the toluene. The ligand choice (SPhos) is deliberate; bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps for challenging substrates.

-

Reaction Assembly: Add the catalyst solution to the main reaction vial. Add the toluene/water solvent mixture.

-

Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

-

| Parameter | Typical Condition | Rationale |

| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Precursors to the active Pd(0) species. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines accelerate key catalytic steps. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to form the boronate "ate" complex. |

| Solvent | Toluene, Dioxane, THF (often with water) | Solubilizes reactants; water can aid in base dissolution and facilitate the catalytic cycle. |

| Temperature | 60 - 110 °C | Provides thermal energy to overcome activation barriers. |

Role in Drug Discovery and Development

The boronic acid functional group is more than just a synthetic handle; it is a validated pharmacophore. Several FDA-approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, and the β-lactamase inhibitor Vaborbactam, feature a boronic acid moiety.[16][17] This group can form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of certain enzymes, leading to potent and specific inhibition.[18]

(2,6-Dichlorobenzyl)boronic acid serves as a valuable building block for synthesizing novel drug candidates. The 2,6-dichlorophenyl moiety can engage in halogen bonding or occupy hydrophobic pockets within a target protein, while the benzylboronic acid portion provides a vector to position the key boron atom for interaction with the enzyme's active site. The C(sp³) linker introduces conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Stability, Handling, and Storage

Handling: As with most chemical reagents, (2,6-Dichlorobenzyl)boronic acid should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses).

Stability: Boronic acids are generally stable solids. However, they can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or at elevated temperatures, especially in the presence of water.[19] Benzylboronic acids can be particularly susceptible to this process. For long-term stability and ease of handling, conversion to a more robust boronate ester, such as a pinacol or neopentyl glycol ester, is often recommended.[20]

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

References

-

Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

-

Mohammad Moniruzzaman, Sadia Afrin, & Md Korban Ali. (2023). Electrosynthesis of benzylboronic acids and esters from benzyl halides... ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

1PlusChem. (n.d.). 1072946-39-4 | (2,6-Dichlorobenzyl)boronic acid. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (2,6-Dichlorobenzyl)boronic acid. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]. Retrieved from [Link]

-

BoronPharm. (n.d.). 1072946-39-4 | (2,6-Dichlorobenzyl)boronic acid. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct borylation of benzyl alcohol and its analogues in the absence of bases. Retrieved from [Link]

-

Zhang, Z., et al. (2015). Direct borylation of benzyl alcohol and its analogues in the absence of bases. Organic Chemistry Frontiers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

-

American Chemical Society. (2024). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargyl. Retrieved from [Link]

-

Ertl, P., & Jelfs, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Ertl, P., & Jelfs, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

PubMed. (n.d.). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological and Medicinal Applications of Boronic Acids. Retrieved from [Link]

-

Plescia, C., & Moitessier, N. (2020). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Retrieved from [Link]

-

MD Topology. (n.d.). 2,6-Dichlorobenzoicacid | C7H4Cl2O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichlorobenzyl alcohol - [1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 1pchem.com [1pchem.com]

- 5. 2,6-DICHLOROBENZYLBORONIC ACID | 1072946-39-4 [chemicalbook.com]

- 6. CAS 1072946-39-4 | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.globalchemmall.com [m.globalchemmall.com]

- 8. (2,6-Dichlorobenzyl)boronic acid | 1072946-39-4 [sigmaaldrich.com]

- 9. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

(2,6-Dichlorobenzyl)boronic acid chemical properties

An In-depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Reactivity, and Applications

Introduction

(2,6-Dichlorobenzyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. As with other boronic acids, its utility is anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The presence of the dichlorobenzyl moiety imparts unique steric and electronic properties, making it a valuable reagent for accessing complex molecular architectures in pharmaceutical and materials science research.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (2,6-Dichlorobenzyl)boronic acid, tailored for researchers and professionals in drug development.

Core Chemical Properties

The fundamental properties of (2,6-Dichlorobenzyl)boronic acid are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 1072946-39-4 | [4] |

| Molecular Formula | C₇H₇BCl₂O₂ | [3][4] |

| Molecular Weight | 204.85 g/mol | [4] |

| Appearance | Typically an off-white to white powder | [3] |

| Purity | Commercially available at ≥95% | [3][5] |

Structure, Acidity, and Reactivity Principles

Structurally, (2,6-Dichlorobenzyl)boronic acid features a boronic acid group [-B(OH)₂] attached to a methylene bridge, which is in turn bonded to a 2,6-dichlorinated phenyl ring. The boron atom is sp² hybridized with a trigonal planar geometry, possessing a vacant p-orbital that confers its characteristic Lewis acidity.[6] This acidity is central to its reactivity, allowing it to form a tetrahedral boronate complex in the presence of a base, a critical step for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][7]

The two chlorine atoms at the ortho positions of the phenyl ring exert significant influence:

-

Steric Hindrance: The bulky chlorine atoms can influence the conformational preferences of the final product, a feature that can be strategically exploited in drug design to control binding to biological targets.

-

Electronic Effects: As electron-withdrawing groups, the chlorine atoms modulate the electronic density of the benzyl system, which can affect reaction kinetics and the properties of the resulting coupled products.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. aoen.lookchem.com [aoen.lookchem.com]

- 4. 1pchem.com [1pchem.com]

- 5. boronpharm.com [boronpharm.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. chem.libretexts.org [chem.libretexts.org]

(2,6-Dichlorobenzyl)boronic Acid: A Structural and Application-Focused Technical Guide

Executive Summary: (2,6-Dichlorobenzyl)boronic acid is a synthetically versatile organoboron compound whose molecular architecture is dominated by the significant steric and electronic influence of its ortho-substituted chlorine atoms. This guide provides an in-depth analysis of its structure, validated synthetic protocols, and its functional implications, particularly in the realm of drug discovery where it serves as a crucial building block for targeted enzyme inhibitors. We will explore the causal relationships between its unique structure and its chemical behavior, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.

Part 1: The Molecular Architecture of (2,6-Dichlorobenzyl)boronic Acid

(2,6-Dichlorobenzyl)boronic acid, with the chemical formula C₇H₇BCl₂O₂, is a derivative of boric acid where one hydroxyl group is replaced by a 2,6-dichlorobenzyl substituent.[1][2] This specific substitution pattern is not a trivial modification; it fundamentally dictates the molecule's reactivity, stability, and utility.

Structural Analysis and Steric Influence

The core structure consists of a planar sp²-hybridized boron atom bonded to two hydroxyl groups and a methylene (-CH₂-) carbon, which in turn is attached to a benzene ring.[3] The most defining feature is the presence of two chlorine atoms at the ortho-positions (carbons 2 and 6) relative to the benzyl group.

This "ortho effect" introduces significant steric hindrance around the benzylic carbon and the carbon-boron bond.[4] This steric bulk forces the boronic acid group [-B(OH)₂] and the benzyl group into a conformation that minimizes steric strain, influencing how the molecule can approach and interact with other reagents or biological targets.[5][6] This steric shielding can also contribute to the compound's stability by hindering reactions that might lead to protodeboronation, a common degradation pathway for benzylboronic acids.[7]

Spectroscopic and Crystallographic Characterization

The identity and purity of (2,6-Dichlorobenzyl)boronic acid are unequivocally confirmed through a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Reveals characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons of the boronic acid.

-

¹³C NMR: Provides a map of the carbon skeleton. The ipso-carbon attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.[8]

-

¹¹B NMR: This technique is particularly informative for boron-containing compounds. The chemical shift for the trigonal planar boronic acid typically appears in a characteristic range (around δ 28-30 ppm), confirming the sp² hybridization state of the boron atom.[9]

-

A summary of key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1072946-39-4 | [1][13] |

| Molecular Formula | C₇H₇BCl₂O₂ | [1] |

| Molecular Weight | 204.85 g/mol | [1] |

| pKa | ~9 (Typical for boronic acids) | [14] |

Part 2: Synthesis and Characterization Workflow

The synthesis of (2,6-Dichlorobenzyl)boronic acid is most reliably achieved through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis. This method offers high yields and a straightforward procedure.[15][16]

Detailed Experimental Protocol: Grignard-Based Synthesis

This protocol describes a self-validating system where the successful formation of the Grignard reagent is a prerequisite for the subsequent borylation step.

Objective: To synthesize (2,6-Dichlorobenzyl)boronic acid from 2,6-dichlorobenzyl chloride.

Materials:

-

2,6-Dichlorobenzyl chloride

-

Magnesium (Mg) turnings

-

Iodine (crystal, as initiator)

-

Triisopropyl borate [B(O-i-Pr)₃]

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to an oven-dried flask equipped with a reflux condenser.

-

Add a small crystal of iodine.

-

Dissolve 2,6-dichlorobenzyl chloride in anhydrous THF and add a small portion to the magnesium. Gentle heating may be required to initiate the reaction (indicated by color change and bubbling).

-

Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux. After addition is complete, continue refluxing until the magnesium is consumed. This forms the Grignard reagent, (2,6-dichlorobenzyl)magnesium chloride.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath). This low temperature is critical to prevent over-addition to the borate ester.[16]

-

Slowly add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Analysis:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

-

Confirm the structure and assess purity using NMR spectroscopy (¹H, ¹³C, ¹¹B) and Mass Spectrometry.

-

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow of the synthetic and purification process.

Caption: Workflow for the synthesis and purification of (2,6-Dichlorobenzyl)boronic acid.

Part 3: Applications in Drug Discovery

Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, largely due to the unique properties of the boron atom.[17][18][19] They can act as Lewis acids and form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[14]

A Key Pharmacophore for Serine Protease Inhibitors

(2,6-Dichlorobenzyl)boronic acid and its derivatives are particularly valuable as inhibitors of serine proteases.[20][21] The mechanism involves the empty p-orbital of the sp²-hybridized boron atom accepting a lone pair of electrons from the catalytic serine's hydroxyl group.[22][23] This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[24]

The 2,6-dichlorobenzyl moiety serves as a potent hydrophobic "warhead" that can occupy and interact with specific hydrophobic pockets (often denoted as S1, S2, etc.) within the enzyme's active site. The steric bulk provided by the chlorine atoms can enhance binding affinity and selectivity for proteases with appropriately shaped pockets, while the electron-withdrawing nature of the halogens can modulate the Lewis acidity of the boron atom.

Mechanism of Serine Protease Inhibition

The diagram below illustrates the general mechanism by which a benzylboronic acid derivative inhibits a serine protease, forming a covalent, transition-state-like complex.

Caption: Covalent inhibition of a serine protease by a benzylboronic acid derivative.

Conclusion

The molecular structure of (2,6-Dichlorobenzyl)boronic acid is intrinsically linked to its function. The ortho-dichloro substitution pattern imparts significant steric and electronic properties that are not only crucial for its chemical synthesis and stability but are also masterfully exploited in the rational design of potent and selective enzyme inhibitors. This guide has provided a framework for understanding this molecule from its fundamental architecture to its practical application, offering a valuable resource for scientists engaged in synthetic chemistry and drug development.

References

-

Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478–480. Available at: [Link]

-

Li, Z., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7315. Available at: [Link]

-

Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. PubMed, 68(2), 478-80. Available at: [Link]

-

Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(10), 3098–3101. Available at: [Link]

-

Bone, R., et al. (1989). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 28(19), 7600-7609. Available at: [Link]

-

Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. Available at: [Link]

-

1PlusChem. (2,6-Dichlorobenzyl)boronic acid. CAS 1072946-39-4. Available at: [Link]

-

Leon, R. I., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(27), 9345–9350. Available at: [Link]

- Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. US Patent 9,243,004 B2.

-

Mediavilla, A., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Organic & Biomolecular Chemistry, 21, 9886-9890. Available at: [Link]

- Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. WIPO Patent WO2013016185A1.

-

N-diaye, M., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Heterocycles, 86(1), 329-341. Available at: [Link]

-

Clary, J. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

-

Wagner, C. E., & Jäkle, F. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions. Available at: [Link]

-

Leon, R. I., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. PMC - NIH. Available at: [Link]

-

Wikipedia. Ortho effect. Available at: [Link]

-

LibreTexts Chemistry. (2019). An Explanation of Substituent Effects. Available at: [Link]

-

Das, B. C., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(10), 4068. Available at: [Link]

-

P&S Chemicals. Product information, 2,6-Dichlorobenzylboronic acid. Available at: [Link]

-

Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. Available at: [Link]

-

Wikipedia. Boronic acid. Available at: [Link]

-

Ask this paper. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15075. Available at: [Link]

-

ResearchGate. (2023). Examples and highlights of boron chemistry in drug discovery. Available at: [Link]

-

Mark, A. G., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1023–1028. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

-

University of Kentucky X-Ray Crystallography Facility. Journal of Molecular Structure. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of boronic acids and boronates. Available at: [Link]

-

BoronPharm. (2,6-Dichlorobenzyl)boronic acid. CAS 1072946-39-4. Available at: [Link]

- Google Patents. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. DE1277840B.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Ståbrant, M. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. Available at: [Link]

-

PubChem. 2,6-Dichloropyridine-3-boronic acid. CID 2762712. Available at: [Link]

-

Aggarwal, V. K., et al. (2011). LITHIATION-BORYLATION OF N-Boc-N-(p-METHOXYPHENYL)ALLYLAMINE AND SUBSEQUENT MATTESON HOMOLOGATION AND ALLYLBORATION. Organic Syntheses, 88, 83. Available at: [Link]

-

Groll, M., et al. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451-6. Available at: [Link]

-

DrugBank. 2,6-Dichlorobenzoicacid. Available at: [Link]

Sources

- 1. 1pchem.com [1pchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (2,6-Dichlorobenzyl)boronic acid | 1072946-39-4 [sigmaaldrich.com]

- 14. Boronic acid - Wikipedia [en.wikipedia.org]

- 15. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 16. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorobenzyl)boronic acid, a halogenated derivative of benzylboronic acid, is a versatile reagent in modern organic synthesis and medicinal chemistry. Its unique structural features, including the sterically hindered and electron-deficient aromatic ring, impart distinct reactivity and properties that are of significant interest to researchers. This guide provides a comprehensive overview of (2,6-dichlorobenzyl)boronic acid, covering its synthesis, purification, physicochemical properties, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery. Detailed experimental protocols and mechanistic insights are provided to serve as a valuable resource for scientists in the field.

Introduction: The Significance of Substituted Benzylboronic Acids

Boronic acids and their derivatives have become indispensable tools in organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Among the vast family of boronic acids, benzylboronic acids are particularly valuable building blocks for introducing the benzyl moiety, a common structural motif in a wide range of biologically active compounds.[2] The ability to functionalize the aromatic ring of benzylboronic acids provides a powerful handle to modulate the steric and electronic properties of the resulting molecules, thereby fine-tuning their biological activity and pharmacokinetic profiles.[3][4] (2,6-Dichlorobenzyl)boronic acid, with its two chlorine atoms positioned ortho to the boronic acid group, presents a sterically demanding and electron-deficient scaffold, offering unique opportunities for synthetic chemists and drug designers.

Physicochemical Properties and Spectroscopic Characterization

(2,6-Dichlorobenzyl)boronic acid is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2,6-Dichlorobenzyl)boronic acid

| Property | Value | Reference |

| CAS Number | 1072946-39-4 | [5] |

| Molecular Formula | C₇H₇BCl₂O₂ | [5] |

| Molecular Weight | 204.85 g/mol | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. Due to the symmetrical substitution pattern, the aromatic region may display a complex splitting pattern. The benzylic protons would appear as a singlet. It is important to note that boronic acids can form boroxines (cyclic trimers) through dehydration, which can lead to complex and sometimes unintelligible NMR spectra.[7] Running the NMR in a solvent like d₄-methanol can help break up these oligomers and provide a clearer spectrum.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The carbons attached to the chlorine atoms will be significantly influenced by their electron-withdrawing nature. The carbon atom bonded to the boron atom may be difficult to detect due to quadrupolar relaxation.[6]

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 27-30 ppm is characteristic of a trigonal planar (sp²-hybridized) boron atom in a boronic acid.[6][8]

Infrared (IR) Spectroscopy: The IR spectrum of (2,6-Dichlorobenzyl)boronic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretching (aromatic and aliphatic): Signals typically appear just above and below 3000 cm⁻¹, respectively.

-

C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.

-

B-O stretching: A strong band around 1350 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Synthesis and Purification

The synthesis of benzylboronic acids often proceeds through the corresponding boronate esters, which are generally more stable and easier to handle. A common strategy involves the reaction of a suitable organometallic reagent with a borate ester.

Synthetic Pathway

A plausible synthetic route to (2,6-Dichlorobenzyl)boronic acid is outlined below. This method involves the formation of a Grignard reagent from 2,6-dichlorobenzyl chloride, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Detailed Experimental Protocol: A General Procedure

The following is a generalized protocol that can be adapted for the synthesis of (2,6-Dichlorobenzyl)boronic acid.

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

Step 2: Borylation

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH 1-2 with hydrochloric acid (e.g., 2 M HCl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude (2,6-Dichlorobenzyl)boronic acid.

Purification Strategies

Crude boronic acids often contain impurities such as boroxines (anhydrides) and products of protodeboronation.[9] Effective purification is crucial for obtaining material of high purity for subsequent applications.

Protocol 1: Purification by Acid-Base Extraction [9] This method leverages the acidic nature of boronic acids to separate them from neutral organic impurities.

-

Dissolution: Dissolve the crude (2,6-Dichlorobenzyl)boronic acid in an organic solvent like diethyl ether.

-

Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will form the water-soluble boronate salt and move into the aqueous layer. Repeat the extraction twice.

-

Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) with stirring until the pH is acidic (pH 1-2). The pure boronic acid should precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization [9] Recrystallization is an effective method for purifying solid boronic acids.

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of an organic solvent and water is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] (2,6-Dichlorobenzyl)boronic acid can serve as a coupling partner in these reactions, although the steric hindrance from the two ortho-chloro substituents can influence its reactivity.

The Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Considerations for Sterically Hindered Coupling Partners

The presence of two ortho-substituents in (2,6-Dichlorobenzyl)boronic acid can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging. To overcome this steric hindrance, specific catalytic systems and reaction conditions may be required. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, can be beneficial in promoting the coupling of sterically demanding substrates.[2] Additionally, the choice of base and solvent can significantly impact the reaction outcome.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with (2,6-Dichlorobenzyl)boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

To a reaction vessel, add the aryl halide (1 equivalent), (2,6-Dichlorobenzyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Purify the product by column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Discovery

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[3][4] The boronic acid moiety can act as a key pharmacophore, often by forming a reversible covalent bond with the active site of an enzyme, leading to potent and selective inhibition.[11]

Benzylboronic acids, in particular, are attractive scaffolds for drug design due to the versatility of the benzyl group in interacting with biological targets.[2] While specific studies on the biological activity of (2,6-Dichlorobenzyl)boronic acid are not widely reported in the literature, its structural features suggest potential applications. The dichlorinated phenyl ring can engage in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, within a protein binding pocket.

The primary application of functionalized benzylboronic acids in drug discovery is their use as enzyme inhibitors. The boronic acid group can act as a transition-state analog, forming a reversible covalent bond with key catalytic residues, such as the serine in serine proteases.

Safety and Handling

Boronic acids are generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so storage in a desiccator is recommended.

Conclusion

(2,6-Dichlorobenzyl)boronic acid is a valuable and versatile building block for organic synthesis and has potential applications in medicinal chemistry. Its sterically hindered and electron-deficient nature provides unique reactivity in cross-coupling reactions and offers opportunities for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their scientific endeavors. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in various fields of chemical science.

References

- Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Dalton Transactions.

- Soler, M. A., & Yudin, A. K. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- Rupar, P. A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999.

- Havelkova, M., Dvorak, D., & Hocek, M. (2003).

- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google P

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Khan, R. A. (2016). How to purify boronic acids/boronate esters?.

- Reddit discussion on purific

- Cacchi, S., & Fabrizi, G. (2005). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 9(5), 439-461.

- Fernandes, C., et al. (2020).

- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Soler, M. A., & Yudin, A. K. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- Al-Zoubi, R. M., et al. (2017). Synthesis of biologically active boron-containing compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1238-1253.

- Trippier, P. C. (2013). Molecular recognition with boronic acids—applications in chemical biology. MedChemComm, 4(11), 1434-1447.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- James, T. D., & Phillips, M. D. (2010). Boronic acid building blocks: tools for sensing and separation.

- Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2022638118.

- ResearchGate. Fourier transform infrared (FTIR) spectrum of boronic acid copolymer.

- DiVA portal.

- Wuest, W. M. (2021).

- Reddit discussion on recording NMR spectra for aryl boronic acids. r/chemistry.

- Li, Z., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2155.

- Glycoscience.de. 2,6-Dichlorobenzoicacid | C7H4Cl2O2 | MD Topology | NMR | X-Ray.

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

- SpectraBase. 2,6-Dichloro-1,4-benzoquinone - Optional[FTIR] - Spectrum.

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ft ir spectroscopy: Topics by Science.gov [science.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of a fluorescent boronic acid which reversibly binds to cell walls and a diboronic acid which agglutinates erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of (2,6-Dichlorobenzyl)boronic acid for Drug Discovery Professionals

This guide provides an in-depth exploration of the physical and chemical properties of (2,6-dichlorobenzyl)boronic acid, a member of the versatile class of benzylboronic acids. While specific experimental data for this particular substituted variant is not extensively published, this document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines the foundational characteristics of this compound and provides detailed, field-proven methodologies for its full physicochemical characterization. Understanding these properties is a critical prerequisite for its effective application in medicinal chemistry, particularly in the design of enzyme inhibitors and as a building block in Suzuki-Miyaura cross-coupling reactions.[1]

Compound Identity and Structural Characteristics

(2,6-Dichlorobenzyl)boronic acid is an organoboron compound featuring a benzyl group, substituted with two chlorine atoms at the 2 and 6 positions of the phenyl ring, attached to a boronic acid moiety (-B(OH)₂).

| Property | Value | Source |

| Chemical Name | (2,6-Dichlorobenzyl)boronic acid | |

| CAS Number | 1072946-39-4 | [2] |

| Molecular Formula | C₇H₇BCl₂O₂ | [2] |

| Molecular Weight | 204.85 g/mol | |

| Physical Form | Solid |

The presence of the two chlorine atoms ortho to the benzyl group introduces significant steric hindrance and alters the electronic properties of the aromatic ring, which in turn is expected to influence its reactivity, acidity, and intermolecular interactions compared to unsubstituted benzylboronic acid.

Core Physicochemical Properties: An Overview and Framework for Analysis

Melting Point and Thermal Stability

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Boronic acids typically have high melting points and can be prone to dehydration upon heating to form cyclic trimers known as boroxines.

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point and other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of (2,6-dichlorobenzyl)boronic acid into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices:

-

A sealed pan is crucial to prevent the loss of volatile impurities or water, which could affect the accuracy of the melting point.

-

An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

-

A controlled heating rate ensures thermal equilibrium within the sample, leading to a sharp and reproducible melting peak.

Diagram: DSC Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a critical parameter for drug candidates, influencing their formulation, administration, and bioavailability. Boronic acids exhibit variable solubility in aqueous and organic solvents.[3] The solubility of phenylboronic acid, for instance, is moderate in polar organic solvents like ethers and ketones, and low in nonpolar hydrocarbons.

A common method to assess solubility involves determining the concentration at which a compound precipitates from a solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (2,6-dichlorobenzyl)boronic acid in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous or organic solvents (e.g., phosphate-buffered saline, ethanol, acetone).

-

Equilibration and Analysis: Allow the solutions to equilibrate. The solubility limit is determined by detecting the onset of precipitation, often using nephelometry or turbidimetry.

Causality Behind Experimental Choices:

-

Starting with a high-concentration stock solution allows for a broad range of concentrations to be tested efficiently.

-

The use of a 96-well plate format enables high-throughput screening of solubility in multiple solvents.

Acidity (pKa)

The acidity of the boronic acid moiety, represented by its pKa value, is crucial as it dictates the equilibrium between the neutral trigonal form and the anionic tetrahedral form at physiological pH.[4] This equilibrium can significantly impact a molecule's ability to interact with biological targets.[4] The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aromatic ring.

This method relies on the change in the UV absorbance spectrum of the compound as it transitions from its protonated to its deprotonated state.

Methodology:

-

Solution Preparation: Prepare a solution of (2,6-dichlorobenzyl)boronic acid in a suitable solvent system (e.g., a methanol-water mixture).

-

Titration: While monitoring the UV-Vis spectrum, titrate the solution with a standardized base (e.g., NaOH) across a range of pH values.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Causality Behind Experimental Choices:

-

A co-solvent system like methanol-water is often necessary to ensure the solubility of the boronic acid across the entire pH range.

-

Monitoring the full UV-Vis spectrum allows for the selection of an analytical wavelength that shows the most significant change upon ionization, maximizing the accuracy of the determination.

Diagram: Logic for pKa Influence on Biological Activity

Caption: Relationship between pKa, pH, and biological target binding.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of (2,6-dichlorobenzyl)boronic acid. It is important to note that boronic acids can form boroxines, which can lead to complex or broad NMR spectra.[5]

To obtain sharp and interpretable NMR spectra, it is often advantageous to prevent boroxine formation. This can be achieved by:

-

Using a coordinating solvent: Solvents like methanol-d₄ can break up the boroxine trimers through coordination with the boron atom.[5]

-

Conversion to a boronate ester: Derivatization with a diol, such as pinacol, yields a stable boronate ester that typically provides a clean NMR spectrum.[6]

Expected ¹H NMR Spectral Features:

-

A singlet for the benzylic protons (-CH₂-).

-

Multiplets in the aromatic region corresponding to the protons on the dichlorophenyl ring.

-

A broad singlet for the hydroxyl protons of the boronic acid, which may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Features:

-

A signal for the benzylic carbon.

-

Signals for the aromatic carbons, with the carbon attached to the boron atom potentially showing a broad signal due to quadrupolar relaxation of the boron nucleus.

Stability and Handling

Many boronic acids are stable to air and moisture, making them convenient to handle. However, some, particularly benzylboronic acids, can be susceptible to protodeboronation under certain conditions.[6]

Recommended Storage:

To ensure the long-term integrity of (2,6-dichlorobenzyl)boronic acid, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Conclusion

(2,6-Dichlorobenzyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for the characterization of its physical properties, which is essential for its effective application. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to confidently advance their drug discovery and development programs.

References

- BenchChem. (2025). Exploring the Chemical Space of Functionalized Benzylboronic Acids: A Technical Guide for Drug Discovery.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320956, Benzylboronic Acid. Retrieved from [Link]

- Valdés-Maqueda, Á., López, L., Plaza, M., & Valdés, C. (2024). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science.

- The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3).

-

BoronPharm. (n.d.). 1072946-39-4 | (2,6-Dichlorobenzyl)boronic acid. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (2,6-Dichlorobenzyl)boronic acid. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science.

-

1PlusChem. (n.d.). 1072946-39-4 | (2,6-Dichlorobenzyl)boronic acid. Retrieved from [Link]

- Marinaro, W. A., & Stella, V. J. (n.d.).

- Wuest, M., et al. (n.d.).

- Understanding Boronic Acids: Properties and Synthesis Uses. (n.d.).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

- Royal Society of Chemistry. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- The Royal Society of Chemistry. (2013).

- Organic Chemistry D

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene....

- ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid.

-

Boron Molecular. (n.d.). Buy 2,6-Dichloropyridine-3-boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734336, 2,6-Difluorophenylboronic acid. Retrieved from [Link]

- Organic Chemistry Data. (2022).

- MDPI. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1pchem.com [1pchem.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. reddit.com [reddit.com]

- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

(2,6-Dichlorobenzyl)boronic acid: A Technical Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorobenzyl)boronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures. However, like many organoboron compounds, its utility is intrinsically linked to its stability. The presence of ortho-dichloro substituents on the benzyl ring introduces unique electronic and steric factors that significantly influence its degradation profile. This guide provides a comprehensive analysis of the stability of (2,6-Dichlorobenzyl)boronic acid, detailing its primary degradation pathways, establishing field-proven protocols for its optimal storage and handling, and presenting methodologies for assessing its long-term integrity.

Introduction: The Dichotomy of Reactivity and Stability

Organoboron compounds, especially boronic acids, occupy a central role in modern synthetic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] (2,6-Dichlorobenzyl)boronic acid, with its C(sp³)-B bond, is a key building block for introducing the 2,6-dichlorobenzyl moiety, a common pharmacophore. The successful application of this reagent, however, is critically dependent on maintaining its chemical purity from storage through to reaction. Instability not only leads to diminished reaction yields but can also introduce impurities that complicate purification and analysis. This document serves as a technical resource for understanding and mitigating the factors that compromise the stability of this specific and important benzylboronic acid derivative.

Core Chemical Characteristics

The stability of (2,6-Dichlorobenzyl)boronic acid is governed by the inherent properties of the boronic acid functional group, modulated by the electronic effects of the dichlorinated aromatic ring.

-

Lewis Acidity: The boron atom possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to attack by nucleophiles. This is the basis for its desired reactivity but also a key factor in its degradation.

-

Electronic Effects of Substituents: The two chlorine atoms at the ortho positions are strongly electron-withdrawing via the inductive effect. This electronic pull can influence the lability of the C-B bond. Studies on substituted arylboronic acids have shown that electron-deficient systems can be particularly susceptible to certain degradation pathways, especially base-mediated decomposition.[3]

Primary Degradation Pathways

Two primary mechanisms are responsible for the degradation of boronic acids: protodeboronation and oxidation. Understanding these pathways is essential for developing effective stabilization strategies.

Protodeboronation (Hydrolysis)

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, most commonly water, to yield the corresponding hydrocarbon (2,6-dichlorotoluene) and boric acid.[3] This process can be catalyzed by acidic or basic conditions. For highly electron-deficient arylboronic acids, particularly those with 2,6-dihalogenation, base-mediated decomposition can be rapid.[3] While (2,6-Dichlorobenzyl)boronic acid has a C(sp³)-B bond, which can have different stability profiles than arylboronic acids, the principles of C-B bond cleavage remain a significant concern, especially under non-neutral pH conditions in aqueous or protic media.

Oxidative Deboronation

Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding the corresponding alcohol (2,6-dichlorobenzyl alcohol) and boric acid.[4][5] This pathway is often initiated by reactive oxygen species (ROS) and can be a significant issue during benchtop handling in the presence of air or other oxidants.[4][6] The mechanism involves the attack of an oxidant on the electron-deficient boron atom, followed by a rearrangement that results in the cleavage of the C-B bond.[4]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of (2,6-Dichlorobenzyl)boronic acid.

Optimal Storage Conditions

The primary objectives of storage are to exclude moisture and oxygen and to minimize thermal energy. The following conditions are recommended for long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C / 36-46 °F) | Minimizes the rate of thermal decomposition and hydrolytic degradation.[7][8] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidative deboronation by excluding atmospheric oxygen and moisture.[9] |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture, air, and light, which can catalyze degradation. |

| Moisture | Store in a desiccated environment or dry area | (2,6-Dichlorobenzyl)boronic acid is susceptible to hydrolysis; exclusion of water is critical.[7][9] |

| Incompatibilities | Segregate from strong oxidizing agents and strong acids/bases | Prevents accelerated chemical degradation and potential hazardous reactions.[7][9] |

Safe Handling Procedures

Based on data for closely related compounds, (2,6-Dichlorobenzyl)boronic acid should be handled as an irritant.[7][10]

-

Engineering Controls: Handle the solid material in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[7][11] Facilities should be equipped with an eyewash station and a safety shower.[7]

-

Personal Protective Equipment (PPE):

-

Material Handling:

Assessing Stability: Experimental Protocols

Regularly assessing the purity and stability of (2,6-Dichlorobenzyl)boronic acid is crucial for quality control in research and development. Below are generalized protocols for stability-indicating analyses.

Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact (2,6-Dichlorobenzyl)boronic acid from its potential degradation products, allowing for accurate quantification.

-

Objective: To quantify the percentage of intact (2,6-Dichlorobenzyl)boronic acid over time under various stress conditions.

-

Instrumentation: A standard HPLC system with a PDA or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[9] Using columns with low silanol activity can be crucial to minimize on-column hydrolysis of boronic acids or their esters.[13][14]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength appropriate for the dichlorobenzyl chromophore (e.g., ~220 nm and 270 nm).

-

Procedure:

-

Prepare a stock solution of (2,6-Dichlorobenzyl)boronic acid in acetonitrile (~1 mg/mL).

-

Create aliquots for stress testing:

-

Control: Store at 4°C.

-

Thermal: Heat at 60°C.

-

Acidic: Add a small amount of 0.1 M HCl.

-

Basic: Add a small amount of 0.1 M NaOH.

-

Oxidative: Add a small amount of 3% H₂O₂.

-

-

At designated time points (e.g., 0, 2, 4, 8, 24 hours), neutralize the acidic and basic samples if necessary, dilute an aliquot, and inject it into the HPLC system.

-

Calculate the peak area of the parent compound and any new peaks corresponding to degradation products. Determine the percentage of the parent compound remaining over time.

-

Protocol: ¹H NMR Spectroscopy for Degradation Monitoring

NMR provides structural information and can be used to identify degradation products and monitor their formation in solution.

-

Objective: To qualitatively identify degradation products and semi-quantitatively monitor the degradation of (2,6-Dichlorobenzyl)boronic acid in solution.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble and stable (e.g., DMSO-d₆, Acetonitrile-d₃).

-

Procedure:

-

Dissolve a known amount of (2,6-Dichlorobenzyl)boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline. Identify the characteristic signals, particularly the benzylic CH₂ protons.

-

Subject the NMR tube to a stress condition (e.g., add a drop of D₂O to investigate hydrolysis or heat the sample).

-

Acquire subsequent spectra at regular intervals.

-

Monitor the decrease in the integration of the parent compound's signals and the appearance of new signals. For example, the formation of 2,6-dichlorotoluene would result in a new methyl singlet, while 2,6-dichlorobenzyl alcohol would show a new benzylic CH₂ signal and a hydroxyl proton signal.

-

Conclusion